molecular formula C₈H₂D₈O₃ B1162628 Hexahydro-1,3-isobenzofurandione-d8

Hexahydro-1,3-isobenzofurandione-d8

Cat. No.: B1162628
M. Wt: 162.21
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic IUPAC Nomenclature and Structural Characterization

This compound is formally named 3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione-d8 under IUPAC guidelines. Its molecular formula is C8H2D8O3 , with a molecular weight of 162.21 g/mol , contrasting with the non-deuterated form (C8H10O3 , 154.16 g/mol). The structure consists of a cyclohexane ring fused to a 1,3-dioxole-2,4-dione moiety, with deuteration occurring at eight hydrogen positions on the cyclohexane backbone.

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the bicyclic framework, where the anhydride group adopts a planar conformation, and the cyclohexane ring exists in a chair configuration. The deuterated variant retains this geometry but exhibits distinct vibrational modes in infrared (IR) spectra due to isotopic substitution, particularly in C–D stretching regions (2050–2200 cm⁻¹).

Property Non-deuterated Form Deuterated Form (d8)
Molecular Formula C8H10O3 C8H2D8O3
Molecular Weight (g/mol) 154.16 162.21
CAS Registry Number 85-42-7 89614-24-4
Key IR Absorptions 1850 cm⁻¹ (C=O stretch) 1850 cm⁻¹ + C–D features

Isotopic Labeling Patterns and Deuteration Sites

Deuteration occurs at all eight hydrogen atoms of the cyclohexane ring, as evidenced by mass spectrometry and 2H-NMR data. The labeling pattern corresponds to perdeuteration at the 1,2,3,4,5,6,7,7a positions, leaving the anhydride oxygen-bound hydrogens non-deuterated. Synthetic routes typically involve catalytic deuteration of the non-deuterated precursor using D2 gas over palladium or nickel catalysts, followed by purification via recrystallization.

Isotopic purity exceeds 98% in commercial samples, as verified by gas chromatography–mass spectrometry (GC-MS). The SMILES notation for the deuterated form is O=C1OC(=O)C2C1([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C2([2H])[2H], explicitly denoting deuteration at all saturated carbon positions.

Comparative Analysis of Deuterated vs. Non-deuterated Forms

The isotopic substitution introduces measurable differences in physicochemical properties:

  • Thermodynamic Stability : The deuterated form exhibits a 0.5–1.0°C elevation in melting point (32–34°C → 33–35°C) due to stronger C–D vibrational energies.
  • Reactivity : Kinetic isotope effects reduce reaction rates in deuterated specimens by 10–15% in esterification and ring-opening reactions, as C–D bonds require higher activation energies.
  • Spectroscopic Signatures :
    • NMR : The non-deuterated form shows proton signals at δ 1.2–2.6 ppm (cyclohexane CH2), absent in the d8 variant.
    • Raman Spectroscopy : C–D stretches at 2100–2200 cm⁻¹ distinguish the deuterated compound.

Applications leverage these differences: deuterated analogs serve as internal standards in quantitative LC-MS analyses and enable mechanistic studies via isotopic tracing in polymerization reactions.

Properties

Molecular Formula

C₈H₂D₈O₃

Molecular Weight

162.21

Synonyms

1,2-Cyclohexanedicarboxylic Anhydride-d8;  1,2-Cyclohexanedicarboxylic Acid Anhydride-d8;  Aradur HY 925-d8;  Araldite HT 904-d8;  Araldite HT 907-d8;  Araldite HY 907-d8;  Araldite HY 925-d8;  Araldite Hardener HY 925-d8;  Cyclohexane-1,2-dicarboxylic Acid

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound C₈D₈H₂O₃ ~162.22 85-42-7-d8 Spectroscopy, polymers
Hexahydrophthalic Anhydride (HHPA) C₈H₁₀O₃ 154.16 85-42-7 Epoxy resins, polymers
Hexamethylene Diisocyanate C₆H₁₂N₂O₂ 168.19 822-06-0 Polyurethane synthesis
1-Ethoxyethanimine-D3 HCl C₄H₁₀ON·ClD₃ ~137.61 TR-E749290 Synthetic intermediates
Cyclonite (RDX) C₃H₆N₆O₆ 222.12 121-82-4 Explosives

Table 2: Commercial Availability and Pricing (CymitQuimica, 2025)

Compound Quantity Price (€)
This compound 25 mg 307.00
250 mg 2,102.00
1-Ethoxyethanimine-D3 HCl 1 g 655.00
5 g 2,508.00

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves base-catalyzed deuterium exchange using strong deprotonating agents. This approach targets the methylene protons adjacent to the carbonyl groups in the non-deuterated precursor, hexahydro-1,3-isobenzofurandione (C₈H₁₀O₃). Key steps include:

  • Deprotonation : A mixture of lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi) in tetrahydrofuran (THF) with hexamethylphosphoramide (HMPA) as a co-solvent generates a trianionic intermediate at low temperatures (-78°C).

  • Deuteration : Quenching the intermediate with deuterium oxide (D₂O) and deuterated acetic acid (AcOD) replaces protons with deuterium at the 4,4,5,5,6,6,7,7 positions.

  • Purification : Sequential solvent extraction and silica gel chromatography remove residual HMPA and byproducts.

Table 1: Optimization Parameters for Base-Catalyzed Deuteration

ParameterOptimal ValueImpact on Yield
Temperature-78°CMinimizes side reactions
LDA/n-BuLi Equivalents5:4Ensures complete deprotonation
Solvent Ratio (THF:HMPA)88:12Enhances intermediate stability
Quenching AgentD₂O/AcOD (1:2 v/v)Maximizes D-incorporation
Reaction Time1 hourBalances kinetics and selectivity

This method achieves >95% deuterium incorporation but requires stringent anhydrous conditions and specialized handling of pyrophoric reagents.

Catalytic Deuteration with Transition Metal Catalysts

Hydrogen-Deuterium (H-D) Exchange Using Heterogeneous Catalysts

An alternative route employs transition metal catalysts (e.g., Pd/C, PtO₂) to facilitate H-D exchange under deuterium gas (D₂). The reaction proceeds via adsorption of the substrate onto the catalyst surface, followed by sequential proton-deuterium swapping.

Table 2: Catalytic Deuteration Conditions and Outcomes

CatalystD₂ Pressure (bar)Temperature (°C)Time (h)Deuterium Incorporation (%)
10% Pd/C3802470–75
PtO₂51004885–90

While this method avoids strongly basic conditions, it suffers from incomplete deuteration at sterically hindered positions and requires high D₂ pressures.

Acid-Catalyzed Deuterium Exchange

Brønsted Acid-Mediated H-D Exchange

Protonated sites in the presence of deuterated Brønsted acids (e.g., D₂SO₄, CF₃COOD) undergo reversible H-D exchange. For hexahydro-1,3-isobenzofurandione, this method targets labile protons α to the carbonyl groups.

Key Observations:

  • Solvent Dependency : Deuteration efficiency improves in polar aprotic solvents (e.g., DMSO-d₆, CDCl₃).

  • Kinetic Isotope Effect : Higher temperatures (50–80°C) accelerate exchange but risk thermal decomposition.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for this compound Preparation

MethodDeuterium Incorporation (%)Yield (%)CostScalability
Base-Catalyzed Exchange95–9860–70HighModerate
Catalytic Deuteration70–9080–85MediumHigh
Acid-Catalyzed Exchange50–6090–95LowLow

The base-catalyzed method remains the gold standard for high isotopic purity, whereas catalytic deuteration offers better scalability for industrial applications .

Q & A

Basic: What are the standard synthetic routes for Hexahydro-1,3-isobenzofurandione (HHPA), and how might these methods be adapted for its deuterated analog (-d8)?

Hexahydro-1,3-isobenzofurandione (HHPA) is typically synthesized via the dehydration of hexahydrophthalic acid using acetic anhydride or catalytic acid conditions . For the deuterated analog (-d8), isotopic labeling would require substituting hydrogen sources with deuterated reagents (e.g., D₂O or deuterated solvents) during synthesis. Key steps include:

  • Cyclization : Using deuterated cyclohexane-1,2-dicarboxylic acid under anhydrous conditions.
  • Purification : Deuterium incorporation efficiency can be verified via mass spectrometry or <sup>2</sup>H-NMR to confirm isotopic purity .

Basic: Which spectroscopic techniques are most reliable for characterizing Hexahydro-1,3-isobenzofurandione-d8, and how should data be interpreted?

Critical techniques include:

  • Infrared (IR) Spectroscopy : The carbonyl stretching bands (C=O) at ~1850 cm⁻¹ and ~1770 cm⁻¹ confirm the anhydride structure. Deuterium substitution may shift these peaks slightly due to reduced vibrational coupling .
  • NMR : <sup>1</sup>H-NMR identifies non-deuterated impurities, while <sup>13</sup>C-NMR resolves cyclohexane ring conformation (e.g., cis/trans isomerism). For -d8, signal absence in <sup>1</sup>H-NMR regions indicates successful deuteration .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the deuterated positions in the crystal lattice .

Basic: What are the recommended storage conditions and stability profiles for this compound?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis. Deuterated analogs may exhibit slower degradation due to kinetic isotope effects .
  • Stability Testing : Monitor via periodic FT-IR or HPLC to detect hydrolysis products (e.g., hexahydrophthalic acid). Accelerated aging studies (40°C/75% RH) can model long-term stability .

Advanced: How do isotopic effects (deuteration at -d8) influence reaction kinetics in polymer synthesis applications?

Deuteration alters reaction kinetics due to:

  • Reduced Zero-Point Energy : Slower bond cleavage in deuterated positions, affecting ring-opening polymerization rates.
  • Mechanistic Insights : Use kinetic isotope effect (KIE) studies to compare activation energies (Ea) between HHPA and -d8. For example, in epoxy curing, deuterated analogs may require adjusted catalyst ratios or longer curing times .

Advanced: How can researchers resolve contradictions in reported spectral data for Hexahydro-1,3-isobenzofurandione derivatives?

Discrepancies in IR or NMR data often arise from:

  • Isomeric Mixtures : Cis/trans isomerism in the cyclohexane ring. Use dynamic NMR or low-temperature crystallography to isolate conformers .
  • Solvent Effects : Polar solvents (e.g., DMSO) may shift carbonyl peaks. Always report solvent and concentration conditions .
  • Deuterium Exchange : In -d8 analogs, verify absence of proton back-exchange via control experiments in protic solvents .

Advanced: What are the degradation pathways of this compound under environmental or biological conditions?

  • Hydrolysis : Dominant pathway, yielding deuterated hexahydrophthalic acid. Rate constants can be compared to non-deuterated analogs using LC-MS .
  • Microbial Degradation : Anaerobic biodegradation studies (e.g., with RDX-degrading microbes) may reveal isotopic selectivity in enzymatic cleavage .
  • Thermal Decomposition : TGA-DSC analysis identifies decomposition intermediates (e.g., CO₂ evolution) and quantifies isotope effects on thermal stability .

Advanced: What computational methods are suitable for modeling this compound’s reactivity in catalytic systems?

  • Density Functional Theory (DFT) : Calculate deuterium substitution effects on transition states (e.g., in esterification reactions).
  • Molecular Dynamics (MD) : Simulate solvent interactions and diffusion coefficients in polymer matrices .
  • QSPR Models : Correlate isotopic composition with physicochemical properties (e.g., solubility, reactivity) for predictive synthesis .

Advanced: How can copolymerization with this compound be optimized for tailored polymer properties?

  • Monomer Ratios : Vary HHPA-d8:diol ratios (e.g., 1,6-hexanediol) to control crosslinking density. Use <sup>13</sup>C-NMR to monitor esterification efficiency .
  • Catalyst Screening : Test organocatalysts (e.g., DMAP) for enhanced reaction rates with deuterated monomers.
  • Thermal Analysis : DSC/TGA evaluates glass transition (Tg) and decomposition temperatures, linking deuteration to material stability .

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